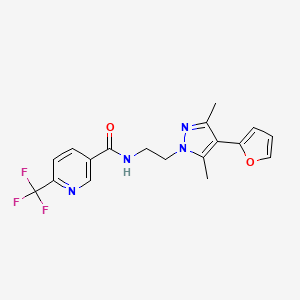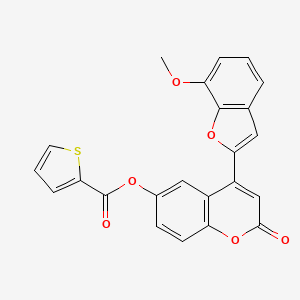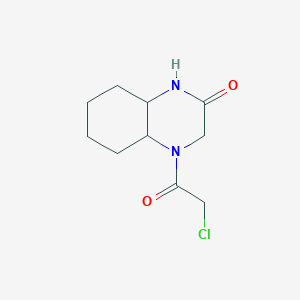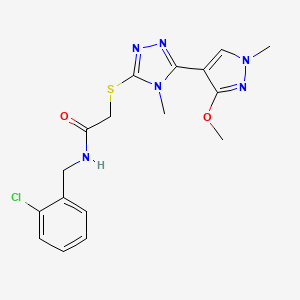
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, a pyrazole ring, an ethyl linker, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing a trifluoromethyl group . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group is known to undergo various reactions including trifluoromethylation of carbon-centered radical intermediates .Aplicaciones Científicas De Investigación
Synthesis and Antiprotozoal Activity
A study focused on the synthesis of compounds related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, demonstrating their potential antiprotozoal activity. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing significant IC50 values indicating their potent antiprotozoal properties. In vivo models further confirmed their curative potential at low oral dosages, highlighting their therapeutic potential against protozoal infections (Ismail et al., 2003).
Nicotinamide Derivatives Utilization
Research into nicotinamide derivatives, including compounds similar in structure to this compound, has shown these compounds' diverse biological activities. Such studies have explored the metabolic pathways and biological utilization of these derivatives, shedding light on their potential roles in treating conditions like pellagra and their impact on nicotinamide metabolism (Ellinger, Fraenkel, & Abdel Kader, 1947).
Structural Characterization and Computational Study
A computational study on pyrrole derivatives closely related to the chemical compound of interest has provided insights into their molecular structure, electrostatic potential surface, and potential for forming heterocyclic compounds. This research supports the chemical's significance in synthetic chemistry and potential applications in developing new compounds with varied biological activities (Singh, Rawat, & Sahu, 2014).
Antimicrobial and Biological Activity
Further studies have demonstrated the synthesis of nicotinamide derivatives showing promising antimicrobial activities. These compounds, including those structurally similar to this compound, have been tested against various microbial strains, revealing their potential as antimicrobial agents. This underscores the compound's relevance in the search for new therapeutic agents (Patel & Shaikh, 2010).
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFPFCGXSEHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)


![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)
![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)

![N-(4-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)

